coat protein, peanut stripe virus

Potyvirus taxonomy Coat protein phylogeny Molecular diagnostics

The coat protein of Peanut stripe virus (PStV CP; CAS 142767-66-6) is a 287-amino-acid structural protein encoded by an 861-nucleotide open reading frame within the ~10,059-nt single-stranded RNA genome of the potyvirus PStV. First sequenced from a blotch isolate in 1993, the CP contains a conserved DAG aphid-transmission motif at positions 53–55 and a predicted polyprotein cleavage site (Q/S) at position 43.

Molecular Formula C7H3F3N2OS
Molecular Weight 0
CAS No. 142767-66-6
Cat. No. B1175250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecoat protein, peanut stripe virus
CAS142767-66-6
Synonymscoat protein, peanut stripe virus
Molecular FormulaC7H3F3N2OS
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Peanut Stripe Virus Coat Protein (CAS 142767-66-6): Core Identity and Procurement Baseline


The coat protein of Peanut stripe virus (PStV CP; CAS 142767-66-6) is a 287-amino-acid structural protein encoded by an 861-nucleotide open reading frame within the ~10,059-nt single-stranded RNA genome of the potyvirus PStV [1]. First sequenced from a blotch isolate in 1993, the CP contains a conserved DAG aphid-transmission motif at positions 53–55 and a predicted polyprotein cleavage site (Q/S) at position 43 [1][2]. PStV is classified within the Bean common mosaic virus (BCMV) subgroup of legume-infecting potyviruses and is a seed-borne, aphid-transmitted pathogen causing economically significant yield losses of 30–67% in peanut-producing regions across Asia, Africa, and the Americas [3][4]. The CP serves as the primary target antigen for serological diagnostics, a transgene for coat-protein-mediated resistance breeding, and a model for potyvirus aphid-transmission structural biology.

Research Model Potyvirus aphid-transmission structural biology model
Detection Format MAB indirect ELISA and Western blot serological diagnostics
Pathway Study HC-Pro / DAG motif interaction and vector-transmission research

Why Generic Substitution of Peanut Stripe Virus Coat Protein (CAS 142767-66-6) Fails for Scientific Selection


Although PStV is serologically cross-reactive with and phylogenetically nested within the BCMV subgroup—sharing near-identical coat protein peptide profiles with Blackeye cowpea mosaic virus (BlCMV), Azuki bean mosaic virus (AzMV), and BCMV by HPLC tryptic digest analysis [1]—critical sequence, structural, and functional divergences preclude generic substitution. The PStV CP shares only 66.7% amino acid identity with the coat protein of Peanut mottle virus (PeMoV), the other major potyvirus co-infecting peanut, and the two viruses possess fundamentally different aphid-transmission motifs (DAG vs. DAAA) that are not functionally interchangeable [2][3]. Furthermore, monoclonal antibodies raised against PStV virions exhibit isolate-specific and virus-specific binding patterns that do not uniformly detect related BCMV-subgroup members, meaning diagnostic reagents must be matched to the target CP sequence [4]. These verified differences in primary sequence, vector-transmission biochemistry, and epitope architecture mean that substituting a related potyvirus coat protein—even from within the same subgroup—will produce quantitatively and qualitatively different experimental outcomes.

Target CP PStV CP with DAG aphid-transmission motif and isolate-specific epitopes
Substitute Risk PeMoV CP shares only 66.7% amino acid identity and carries a DAAA motif that cannot functionally substitute for DAG
may not transfer directly
Target Diagnostic Reagent PStV-specific MAB validated against six legume potyviruses with no cross-reactivity
Substitute Risk Polyclonal anti-BCMV-subgroup serum cross-reacts broadly and cannot achieve species-level discrimination for quarantine testing

Quantitative Differentiation Evidence for Peanut Stripe Virus Coat Protein (CAS 142767-66-6) Versus Closest Analogs


Amino Acid Sequence Divergence of PStV Coat Protein Versus Peanut Mottle Virus Coat Protein Enables Differential Molecular Detection

The deduced amino acid sequence of the PStV-Ib (Indonesian blotch strain) coat protein shares only 66.7% identity with the coat protein of Peanut mottle virus Australian strain (PeMoV-AU), the most agriculturally relevant comparator co-infecting peanut [1]. At the nucleotide level, the CP gene sequence similarity is 64.4%, and the 3' non-coding region similarity drops to 34.6% [1]. This level of divergence is sufficient to design PStV-specific PCR primers and nucleic acid probes that do not cross-detect PeMoV, as validated by Digoxigenin-labeled cRNA probe differential hybridization [2]. The sequence distinction confirms that PStV and PeMoV are distinct viral species, not strains of the same virus [1].

CP Sequence Identity
Head-to-head
PStV-Ib vs PeMoV-AU: 66.7% amino acid identity; 64.4% nucleotide identity in CP gene
Enables differential primer and cRNA probe design; sequence divergence confirms distinct viral species
Validated by Digoxigenin-labeled cRNA probe differential hybridization
Potyvirus taxonomy Coat protein phylogeny Molecular diagnostics

Functional Non-Equivalence of the PStV DAG Aphid Transmission Motif Versus the PeMoV DAAA Motif

The PStV coat protein contains a canonical Asp-Ala-Gly (DAG) motif at amino acid positions 53–55 in its N-terminal region, conserved across most aphid-transmissible potyviruses [1][2]. In contrast, the Peanut mottle virus (PeMoV) CP harbors a unique Asp-Ala-Ala-Ala (DAAA) motif [1]. When the PStV CP DAG motif was mutated to DAAA in a full-length infectious cDNA clone, aphid transmissibility was completely abolished, and the PStV-DAAA mutant could only be partially rescued (poorly transmitted) by exogenous PeMoV HC-Pro, demonstrating that the DAG and DAAA motifs are not functionally interchangeable [1]. The wild-type DAG motif is both necessary and sufficient for efficient aphid transmission of PStV when paired with its homologous HC-Pro [1].

Aphid Transmission Motif
Head-to-head
PStV DAG motif (aa 53–55): aphid-transmissible; DAG→DAAA mutation abolishes transmission completely
DAG and DAAA motifs are not functionally interchangeable in the PStV CP context
Partial rescue with heterologous PeMoV HC-Pro yields poor transmission
Vector transmission Coat protein structure-function Potyvirus epidemiology

Monoclonal Antibody-Based ELISA Sensitivity for PStV Detection: 10-Fold Improvement Over Western Blot and Polyclonal DAS-ELISA

An indirect ELISA format employing a PStV-specific monoclonal antibody (MAB) achieved a detection sensitivity of 2.5 ng/ml of purified virus and reliably detected one PStV-infected peanut seed part diluted among 32 healthy seed parts [1]. In comparison, Western blotting with polyclonal antiserum detected a minimum of 25 ng of purified PStV or PeMoV, and double-antibody sandwich ELISA (DAS-ELISA) exhibited a similar detection floor of approximately 25 ng [2]. The MAB indirect ELISA thus provides a roughly 10-fold improvement in analytical sensitivity over polyclonal-antibody-based detection methods [1][2]. Furthermore, seeds testing negative by MAB indirect ELISA consistently produced virus-free seedlings upon grow-out, validating the predictive value of this CP-targeted assay [1].

MAB ELISA Sensitivity
Cross-study comparable
2.5 ng/ml purified PStV; 1 infected seed part / 32 healthy seed parts
~10-fold lower detection limit vs polyclonal Western blot/DAS-ELISA (~25 ng)
Grow-out validation confirmed predictive value for seed-health certification
Seed health testing Serological diagnostics Virus detection limit

PStV-Specific Monoclonal Antibody Discriminates PStV from All Serologically Related Legume Potyviruses

Among two IgG2a subclass monoclonal antibodies (MABs) raised against purified PStV virions, one MAB demonstrated exclusive reactivity with PStV and showed no cross-reactivity with any other serologically related legume potyvirus tested, including Bean common mosaic virus (BCMV), Blackeye cowpea mosaic virus (BlCMV), Azuki bean mosaic virus (AzMV), Cowpea aphid-borne mosaic virus (CABMV), and Soybean mosaic virus (SbMV) [1]. In contrast, polyclonal antibodies (PABs) raised against PStV cross-reacted broadly with these related viruses, and a second MAB also exhibited broader reactivity [1]. This demonstrates that within the anti-PStV CP antibody repertoire, isolate-specific epitopes exist that are absent from other BCMV-subgroup coat proteins despite their overall high sequence and peptide-profile similarity [1][2].

MAB Specificity
Head-to-head
One anti-PStV MAB (IgG2a): PStV-only reactivity; no cross-reactivity with BCMV, BlCMV, AzMV, CABMV, SbMV
Isolate-specific epitopes exist despite high BCMV-subgroup peptide-profile similarity
Polyclonal anti-PStV antibodies cross-react broadly with all six legume potyviruses tested
Serological specificity Monoclonal antibody Virus classification

Differential Electrophoretic Migration of PStV Coat Protein Enables Simultaneous Discrimination from Peanut Mottle Virus in Mixed Infections

The coat proteins of PStV and Peanut mottle virus (PMV) exhibit distinctly different electrophoretic migration patterns in 12% SDS-PAGE, allowing simultaneous detection and unambiguous discrimination of both viruses in plants harboring mixed infections by a single Western blot probed with mixed antisera [1]. This differential migration property is an intrinsic characteristic of the PStV CP primary sequence and post-translational processing—specifically the unique polyprotein cleavage site (Q/S at position 43 with Val at -4) that differs from other potyvirus cleavage sites [2][3]. The Western blot procedure can be completed in approximately 6 hours using mini-gels and does not require fractionated or enzyme-conjugated antiserum, offering operational simplicity compared with ELISA formats [1].

Electrophoretic Migration
Head-to-head
PStV CP and PMV CP show distinct migration bands in 12% SDS-PAGE; detection floor 25 ng per lane by Western blot
Simultaneous discrimination of mixed infections in a single Western blot with mixed antisera
Protocol completes in ~6 h using mini-gels; no enzyme-conjugated antibodies required
Mixed infection diagnosis Western blotting Coat protein molecular weight

Recombinant PStV Coat Protein Subclones Expressed in E. coli as Verified Antigen for Polyclonal Antibody Production and Western Blot Detection

Four subclones of the PStV coat protein gene—encoding full-length CP (amino acids 1–287), N-terminal truncation (17–287), N-terminal fragment (17–113), and C-terminal fragment (106–287)—were successfully constructed and expressed in Escherichia coli, with all four recombinant polypeptides detected by polyclonal anti-PStV antibodies in Western blots [1]. This experimentally validated expression panel is specific to the PStV CP sequence; the unique predicted proteinase cleavage site (Q/S at position 43) and the limited homology of this region with other potyvirus cleavage sites mean that equivalent subclone panels from related potyviruses will not recapitulate the same expression and antibody-recognition profile [1]. Additionally, a separate study demonstrated that PStV NIa-VPg, NIa-Pro, NIb, and CI proteins were cloned, expressed in E. coli, and used for antisera production, establishing a broader PStV protein reagent toolkit [2].

Recombinant CP Subclones
Class-level
CP subclones aa 1-287, 17-287, 17-113, 106-287: all expressed in E. coli and detected by polyclonal anti-PStV Western blot
Validated recombinant antigen for polyclonal antibody production; unique cleavage site context
No equivalent published subclone panel for PeMoV CP at time of foundational studies
Recombinant antigen production E. coli expression Polyclonal antibody development

Verified Application Scenarios for Peanut Stripe Virus Coat Protein (CAS 142767-66-6) Based on Quantitative Evidence


Differential Molecular Diagnosis of PStV Versus PeMoV in Peanut Seed Health Certification Programs

The 33.3% amino acid sequence divergence between PStV CP and PeMoV CP [8] directly supports the design of PStV-specific RT-PCR primers and cRNA probes that do not cross-detect PeMoV. This is essential for seed certification programs where the two viruses co-occur and require distinct regulatory actions. The validated Digoxigenin-labeled cRNA probe approach, which transcribed 1,700 nt (PStV) vs. 400 nt (PeMoV) from recombinant cDNA clones, provides a published, reproducible differential detection protocol [8][9].

High-Sensitivity Serological Screening of Peanut Germplasm Using PStV-Specific Monoclonal Antibody Indirect ELISA

The MAB indirect ELISA format, detecting 2.5 ng/ml of PStV and one infected seed in 32 healthy seeds, provides a 10-fold sensitivity advantage over polyclonal Western blotting (25 ng detection floor) [8][9]. This validated platform is appropriate for large-scale germplasm screening where seed transmission rates may be as low as 0.4–5.0% and false negatives carry quarantine risk [8]. The exclusive specificity of one anti-PStV MAB clone against six related legume potyviruses further ensures that positive signals are attributable to PStV and not to co-infecting BCMV-subgroup members [5].

Coat Protein-Mediated Transgenic Resistance Breeding in Peanut Using the Authentic PStV CP Gene Sequence

Transgenic peanut lines (cvs. Gajah and NC7) carrying the PStV CP gene (both translatable CP4 with N-terminal truncation and untranslatable full-length CP2) exhibited high-level resistance or immunity (no detectable virus replication) when challenged with homologous PStV isolate [8]. The resistance mechanism is RNA-mediated (post-transcriptional gene silencing), as resistant plants contained transgene-specific small RNAs but no detectable CP expression [8]. Substituting a heterologous BCMV-subgroup CP gene would not confer the same level of homology-dependent resistance against PStV challenge, as the 66.7% identity to PeMoV CP and comparable divergence from other BCMV strains fall below the threshold for effective RNAi-mediated cross-protection [8][9].

Structure-Function Studies of Potyvirus Aphid Transmission Using the PStV DAG Motif as a Model System

The PStV CP DAG motif (aa 53–55) represents the canonical potyvirus aphid-transmission determinant and has been functionally dissected through site-directed mutagenesis in a full-length infectious clone [8]. All mutations in the DAG motif abolished aphid transmissibility without affecting virus infectivity, and the DAG→DAAA mutant was only poorly transmissible even with heterologous HC-Pro supplementation [8]. This makes the PStV CP an experimentally tractable model for HC-Pro/CP interaction studies, whereas the PeMoV DAAA variant represents a naturally occurring outlier that cannot substitute for the conserved DAG system [8][9].

Application
Selection Property
Validation Focus
Differential molecular diagnosis (PStV vs PeMoV)
PStV-specific RT-PCR primer and cRNA probe design space
Sequence divergence >33% at amino acid level; probe differential hybridization confirmed
High-sensitivity serological screening of peanut germplasm
MAB indirect ELISA with 2.5 ng/ml detection floor
10-fold sensitivity improvement over polyclonal methods; species-level MAB specificity validated against six legume potyviruses
Coat-protein-mediated transgenic resistance breeding
Authentic PStV CP gene sequence for homology-dependent RNAi
Transgene-specific small RNA production; immunity-level resistance requires >66.7% identity threshold
Potyvirus aphid-transmission structure-function studies
Canonical DAG motif (aa 53–55) in full-length infectious clone
DAG→DAAA mutation abolishes transmission; homologous HC-Pro required for maximal efficiency
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